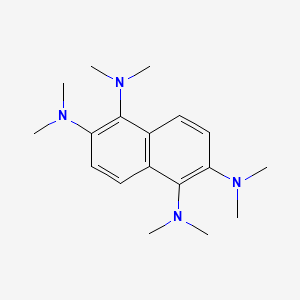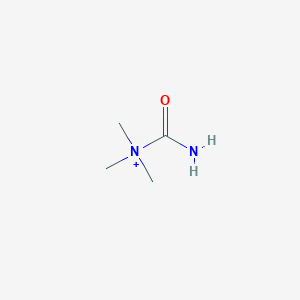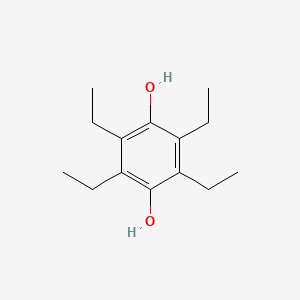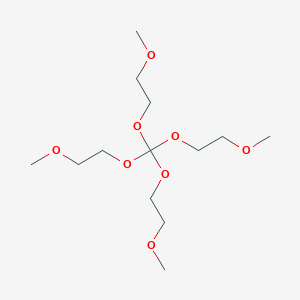![molecular formula C22H20O5 B14281030 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- CAS No. 133129-36-9](/img/structure/B14281030.png)
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is a complex organic compound with a unique structure It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and is characterized by its multiple methoxy groups and a methyl group attached to the benzo[b]fluorenone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions ensures efficient production while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
11H-Benzo[b]fluoren-11-one: Lacks the methoxy and methyl groups, resulting in different chemical properties and reactivity.
4,5,9,10-Tetramethoxy-2-methyl-phenanthrene: Similar methoxy and methyl substitution pattern but different core structure.
2-Methyl-9,10-dimethoxy-phenanthrene: Shares some structural features but differs in the number and position of methoxy groups.
Uniqueness
11H-Benzo[b]fluoren-11-one, 4,5,9,10-tetramethoxy-2-methyl- is unique due to its specific substitution pattern and the presence of multiple methoxy groups
Propiedades
Número CAS |
133129-36-9 |
|---|---|
Fórmula molecular |
C22H20O5 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
4,5,9,10-tetramethoxy-2-methylbenzo[b]fluoren-11-one |
InChI |
InChI=1S/C22H20O5/c1-11-9-13-16(15(10-11)25-3)18-19(20(13)23)22(27-5)17-12(21(18)26-4)7-6-8-14(17)24-2/h6-10H,1-5H3 |
Clave InChI |
CVKOPWHRZFOXAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C(=C1)OC)C3=C(C4=C(C(=CC=C4)OC)C(=C3C2=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Dodecyl-2,5-bis[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14280957.png)

![Ethanone, 1-[2,5-dimethyl-1-(phenylmethyl)-1H-pyrrol-3-yl]-](/img/structure/B14280966.png)









